molecular formula C12H18N2O B2386154 1-(4-Methoxyphenyl)-1,4-diazepane CAS No. 868063-60-9

1-(4-Methoxyphenyl)-1,4-diazepane

Cat. No.: B2386154
CAS No.: 868063-60-9
M. Wt: 206.289
InChI Key: NQONMMZWDHCWAW-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of a methoxy group attached to the phenyl ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-1,4-diazepane typically involves the reaction of 4-methoxybenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(4-hydroxyphenyl)-1,4-diazepane.

    Reduction: The compound can be reduced to remove the methoxy group, resulting in 1-phenyl-1,4-diazepane.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), or alkyl halides (R-X) in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: 1-(4-Hydroxyphenyl)-1,4-diazepane

    Reduction: 1-Phenyl-1,4-diazepane

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

1-(4-Methoxyphenyl)-1,4-diazepane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1,4-diazepane: Lacks the methoxy group, resulting in different chemical and biological properties.

    1-(4-Hydroxyphenyl)-1,4-diazepane: Contains a hydroxyl group instead of a methoxy group, which can affect its reactivity and solubility.

    1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: A related compound with a different heterocyclic structure.

Uniqueness

1-(4-Methoxyphenyl)-1,4-diazepane is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and potential applications. This functional group can enhance the compound’s solubility, stability, and binding affinity to molecular targets, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(4-methoxyphenyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-5-3-11(4-6-12)14-9-2-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQONMMZWDHCWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868063-60-9
Record name 1-(4-methoxyphenyl)-1,4-diazepane
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